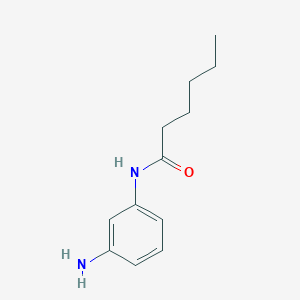N-(3-aminophenyl)hexanamide
CAS No.: 231954-22-6
Cat. No.: VC2029397
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 231954-22-6 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | N-(3-aminophenyl)hexanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) |
| Standard InChI Key | XPCCFWSCQQDMIB-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)NC1=CC=CC(=C1)N |
| Canonical SMILES | CCCCCC(=O)NC1=CC=CC(=C1)N |
Introduction
Chemical and Physical Properties
N-(3-aminophenyl)hexanamide possesses well-defined chemical and physical properties that are essential for understanding its behavior in various applications and reactions. The fundamental properties of the compound are summarized in Table 1.
Table 1: Chemical and Physical Properties of N-(3-aminophenyl)hexanamide
N-(3-aminophenyl)hexanamide exhibits properties typical of aromatic amides, with moderate solubility in organic solvents due to its lipophilic hexyl chain and more polar amide and amine functional groups. The presence of both hydrogen bond donors and acceptors contributes to its intermolecular interaction capabilities . Its relatively moderate LogP value indicates a balance between hydrophilic and hydrophobic properties, which can be advantageous for certain biological applications requiring membrane permeability while maintaining some water solubility .
Structural Characteristics
Molecular Structure
N-(3-aminophenyl)hexanamide consists of a hexanamide chain attached to the nitrogen atom of a 3-aminophenyl group. The compound's structure features several key components:
-
A phenyl ring with two substituents
-
An amino group (-NH₂) at the 3-position of the phenyl ring
-
An amide bond (-NHCO-) connecting the phenyl ring to the hexyl chain
-
A linear hexyl chain derived from hexanoic acid
The structure can be represented through various notations, as shown in Table 2.
Table 2: Structural Identifiers for N-(3-aminophenyl)hexanamide
Functional Groups
The compound contains several functional groups that define its chemical behavior:
-
Amide group (-NHCO-): Contributes to hydrogen bonding capabilities and influences the compound's reactivity and solubility characteristics
-
Primary amine (-NH₂): Provides a reactive site for further functionalization and contributes to the compound's basicity
-
Aromatic ring: Imparts stability and allows for π-π interactions with other aromatic systems
-
Alkyl chain: Contributes to the lipophilicity of the molecule
These functional groups allow N-(3-aminophenyl)hexanamide to participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and amide formations, making it versatile for chemical synthesis applications.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of N-(3-aminophenyl)hexanamide would be expected to show characteristic absorption bands for:
-
N-H stretching vibrations from both the amide and amine groups (3300-3500 cm⁻¹)
-
C=O stretching of the amide group (1630-1680 cm⁻¹)
-
C-N stretching (1400-1430 cm⁻¹)
-
Aromatic C=C stretching (1450-1600 cm⁻¹)
The NIST WebBook provides IR spectral data for related compounds like 3-aminoacetophenone, which exhibits similar functional groups .
Related Compounds
Structural Analogs
Several structural analogs of N-(3-aminophenyl)hexanamide appear in the search results, providing context for understanding the compound's place within a broader family of related molecules:
-
3-amino-N-(3-hydroxyphenyl)hexanamide (C12H18N2O2): A related compound with a hydroxyl group instead of an amino group at the 3-position of the phenyl ring .
-
3-amino-N-(3-aminopropyl)hexanamide (C9H21N3O): An analog with a different arrangement of the amino groups .
-
N-(3-methylphenyl)hexanamide (C13H19NO): A compound with similar structure but with a methyl group instead of an amino group at the 3-position .
-
N-(2-(trifluoromethyl)phenyl)hexanamide (C13H16F3NO): An analog with a trifluoromethyl substituent at the ortho position instead of an amino group at the meta position .
These related compounds help to understand the structural diversity within this class of molecules and provide comparative context for N-(3-aminophenyl)hexanamide's properties and potential applications.
Functional Derivatives
The search results also mention compounds that could be considered functional derivatives of N-(3-aminophenyl)hexanamide, where the basic structure has been elaborated for specific purposes:
-
N-(3-(bis(2-ethylhexyl)amino)phenyl)-2-ethylhexanamide: A more complex derivative with additional alkyl substitutions .
-
(E)-N-(5-(bis(2-ethylhexyl)amino)-2-((2-chloro-4-nitrophenyl)diazenyl)phenyl)-2-ethylhexanamide: A highly functionalized derivative used in specialized applications .
These derivatives demonstrate how the basic N-(3-aminophenyl)hexanamide structure can be modified to create compounds with tailored properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume